N-[4-(4-morpholinylazo)phenyl]acetamide
Description
N-[4-(4-Morpholinylazo)phenyl]acetamide (IUPAC name: N-[4-(morpholin-4-yldiazenyl)phenyl]acetamide) is an acetamide derivative featuring a morpholine-substituted azo group at the para position of the phenyl ring. Its synthesis involves modifying methods from Sengupta et al., with structural confirmation via single-crystal X-ray diffraction . Key structural attributes include:
- Bond characteristics: The C—N bond lengths (1.28–1.40 Å) and bond angles suggest sp² hybridization, contributing to planarity in the azo-morpholine moiety .
- Crystal packing: Stabilized by intermolecular hydrogen bonds (N—H⋯O) and π-π interactions between aromatic rings .
This compound’s structural uniqueness lies in its azo linkage, which differentiates it from sulfonamide, nitro, or hydroxyl-substituted acetamides.
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[4-(morpholin-4-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-10(17)13-11-2-4-12(5-3-11)14-15-16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,13,17) |
InChI Key |
PSPJJIFJGYSIOL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NN2CCOCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NN2CCOCC2 |
solubility |
19.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Based Classification
Sulfonamide Derivatives
Comparison : Sulfonamide groups enhance electron-withdrawing effects, improving solubility and bioactivity. The morpholinylsulfonyl group in and may offer similar electronic effects but lacks the azo group’s redox versatility.
Nitro and Phenoxy Derivatives
Comparison: Nitro groups introduce strong electron-withdrawing effects, influencing reactivity and crystal packing.
Azido and Chlorinated Derivatives
Comparison : Azides enable bioorthogonal reactions, while chlorinated derivatives may exhibit altered toxicity profiles. The target’s morpholinylazo group lacks the inherent reactivity of azides but offers metabolic stability.
Paracetamol and Analogs
Comparison: Paracetamol’s hydroxyl group is critical for COX inhibition but also hepatotoxic at high doses.
Structural and Pharmacological Insights
Key Differences :
- Electronic Effects : Azo groups (N=N) enable conjugation and redox activity, whereas sulfonamides (SO₂NH) enhance solubility and hydrogen bonding .
- Metabolism : Chlorinated and nitro derivatives may form reactive intermediates, while azo groups can undergo reductive cleavage to amines, acting as prodrugs .
- Bioactivity : Sulfonamide derivatives (e.g., ) show direct analgesic effects, whereas azo compounds may require metabolic activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
